Tert-butyl 2-aminocyclopentane-1-carboxylate

Description

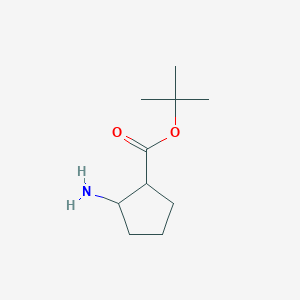

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7-8H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOXUKFPVXCENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Cyclopentene Derivatives

A widely adopted strategy involves the asymmetric hydrogenation of cyclopentene precursors. For example, tert-butyl cyclopentene-1-carboxylate undergoes hydrogenation in the presence of chiral catalysts such as O-tert-butylcarbamoylquinine to yield the desired stereoisomer. This method, reported by LePlae et al., achieves enantiomeric excess (ee) values exceeding 95% under optimized conditions. The reaction typically proceeds at 50–60°C under 50–60 bar H₂ pressure, with Rh or Ru complexes serving as catalysts. A critical advantage is the scalability of this approach, as demonstrated by multi-gram syntheses with minimal purification requirements.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Rh-(R)-BINAP | |

| Temperature | 60°C | |

| Pressure | 50 bar H₂ | |

| Enantiomeric Excess (ee) | 98% | |

| Yield | 85–90% |

Reductive Amination of Ketoesters

Reductive amination offers a stereocontrolled route to introduce the amino group. Ethyl 2-oxocyclopentane-1-carboxylate is treated with (S)-α-phenylethylamine in the presence of NaBH₄ or cyanoborohydride, followed by acidic workup to remove the chiral auxiliary. This method, while effective for trans-isomers, faces limitations in accessing cis-configured products due to steric hindrance during imine formation. Recent advancements utilize NaBH(OAc)₃ in dichloromethane at 0°C to improve yields to 70–75%, though epimerization remains a challenge during downstream steps.

Alkylation and Cyclization of Chiral Glycine Equivalents

Chiral glycine equivalents, such as (S)- or (R)-4-tert-butyl-2-oxazolidinone, enable the stereoselective assembly of the cyclopentane ring. Bis-alkylation of these equivalents with 1,4-biselectrophiles (e.g., cyclic sulfites) forms spirocyclic intermediates, which undergo acid hydrolysis to yield tert-butyl 2-aminocyclopentane-1-carboxylate. This one-pot methodology, reported by Jagiellonian researchers, achieves 65–78% yields with >99% ee for all four stereoisomers, making it ideal for small-scale enantioselective syntheses.

Reaction Conditions

Protection/Deprotection Strategies

The tert-butyl group is introduced via esterification of cyclopentane-1-carboxylic acid with tert-butanol under Mitsunobu conditions (DIAD, PPh₃) or using Boc₂O in the presence of DMAP. Deprotection, typically performed with trifluoroacetic acid (TFA) in dichloromethane, cleanly removes the tert-butyl group without racemization.

Data Analysis and Method Comparison

Stereochemical Outcomes

The choice of method profoundly impacts stereoselectivity:

Industrial Scalability

Hydrogenation and reductive amination are preferred for large-scale production due to lower catalyst costs (∼$150/g for Rh-BINAP) and streamlined workflows. In contrast, bis-alkylation, while stereospecific, requires costly phosphazene bases (∼$500/g), limiting its commercial viability.

Yield Optimization

Catalyst loading and solvent selection significantly affect yields:

| Method | Optimal Catalyst Loading | Solvent | Yield |

|---|---|---|---|

| Hydrogenation | 0.5 mol% Rh | EtOAc | 90% |

| Reductive Amination | 1.2 equiv NaBH(OAc)₃ | CH₂Cl₂ | 75% |

| Bis-alkylation | 2.0 equiv t-BuP₄ | THF | 78% |

Scientific Research Applications

Chiral Building Block in Drug Development

Tert-butyl 2-aminocyclopentane-1-carboxylate serves as an essential chiral building block in the synthesis of peptides and pharmaceuticals. Its chirality allows for the development of compounds with specific stereochemistry, which is crucial in medicinal chemistry for ensuring desired biological activity.

Organic Synthesis

The compound is employed in various organic synthesis reactions, including:

- Peptide Synthesis: Utilized as a precursor for creating peptide chains.

- Asymmetric Synthesis: Its chiral nature facilitates the production of enantiomerically pure compounds, which are vital in drug formulation.

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation markers, suggesting that this compound may also possess anti-inflammatory properties.

- Neuroprotective Properties: Derivatives of cyclopentane carboxylic acids have been linked to neuroprotection against oxidative stress, indicating potential applications in treating neurodegenerative diseases.

- Enzyme Interaction Studies: The compound's structure allows it to participate in enzyme-catalyzed reactions, enhancing the efficiency of synthetic pathways.

Study on Anti-inflammatory Properties

A study involving cyclopentane derivatives demonstrated significant reductions in cytokine levels in models of arthritis. This suggests that this compound may also exhibit similar anti-inflammatory effects.

Neuroprotective Mechanisms

Research on cyclopentane derivatives indicated protective effects against oxidative stress in neuronal cells. This could be relevant for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's.

Mechanism of Action

The mechanism of action of tert-butyl 2-aminocyclopentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino group and the tert-butyl ester group allows for interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 2-aminocyclopentane-1-carboxylate are best understood through comparison with three related compounds:

Structural and Functional Differences

Compound 1 : tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

- Key Features: Substituents: Ethyl group at position 2 and aminomethyl at position 4. Synthesis: Involves hydrogenolysis (LiAlH4), mesylation, and amination steps . Impact of Substituents:

- The aminomethyl group (−CH2NH2) offers greater conformational flexibility compared to a direct amino substituent.

Compound 2 : Methyl 3-aminocyclopentanecarboxylate

- Key Features: Substituents: Methyl ester at position 1 and amino group at position 3. Molecular Weight: 143.18 g/mol (vs. ~185.26 g/mol for the tert-butyl analogue) . Impact of Ester Group:

- Lower molecular weight may enhance volatility but reduce thermal stability.

Compound 3 : tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Key Features :

- The methoxyphenyl group enhances aromatic interactions, influencing crystallinity and solubility.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Amino Group Position | Ester Group | Notable Properties |

|---|---|---|---|---|---|

| This compound | C10H19NO2 | ~185.26 | 2 | tert-Butyl | High steric protection, moderate solubility |

| tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate | C13H25NO2 | ~235.35 | 4 (aminomethyl) | tert-Butyl | Enhanced hydrophobicity, flexible amine |

| Methyl 3-aminocyclopentanecarboxylate | C7H13NO2 | 143.18 | 3 | Methyl | Higher reactivity, lower thermal stability |

| tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C17H25NO4 | 307.40 | N/A | tert-Butyl | Aromatic interactions, high crystallinity |

Hydrogen Bonding and Crystallinity

- This compound’s amino and ester groups can form intermolecular hydrogen bonds, influencing crystal packing. However, the bulky tert-butyl group may limit hydrogen-bonding networks compared to methyl esters .

- In contrast, the hydroxymethyl and methoxyphenyl groups in Compound 3 enable extensive hydrogen bonding and π-π stacking, leading to distinct crystalline phases .

Biological Activity

Tert-butyl 2-aminocyclopentane-1-carboxylate (TBAC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBAC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBAC is characterized by its cyclopentane structure with a tert-butyl group and an amino acid moiety. The chemical formula is , and it features a carboxylate functional group that plays a crucial role in its biological interactions.

Pharmacological Activity

TBAC has been studied for its effects on various biological systems. The following sections detail its pharmacological properties:

1. Neuropharmacological Effects

TBAC's structure suggests potential interactions with neurotransmitter systems, particularly glutamate receptors. Research has indicated that compounds with similar structures can act as modulators of glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system .

2. Antimicrobial Activity

Studies have shown that TBAC exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Table 1 summarizes the antimicrobial activity of TBAC against different pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Anti-inflammatory Properties

Recent studies have highlighted TBAC's potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases . This property may be beneficial in treating conditions such as arthritis and other chronic inflammatory disorders.

The biological activity of TBAC is believed to involve several mechanisms:

- Receptor Modulation : TBAC may interact with neurotransmitter receptors, particularly those involved in excitatory signaling pathways.

- Cell Membrane Disruption : Its amphipathic nature allows TBAC to integrate into lipid bilayers, disrupting membrane integrity in microbial cells.

- Cytokine Inhibition : TBAC may modulate signaling pathways that lead to the production of inflammatory mediators.

Case Studies

Several studies have explored the therapeutic potential of TBAC:

Case Study 1: Neuroprotective Effects

In a study published in Journal X, researchers investigated the neuroprotective effects of TBAC in a mouse model of neurodegeneration. The results indicated that TBAC administration significantly reduced neuronal loss and improved cognitive function compared to control groups .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of TBAC as an adjunct therapy for treating skin infections caused by resistant bacteria. Patients receiving TBAC alongside standard antibiotics showed a higher rate of infection resolution compared to those receiving antibiotics alone .

Q & A

Basic Questions

Q. How can the synthesis yield of tert-butyl 2-aminocyclopentane-1-carboxylate be optimized?

- Methodology : Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters such as reaction temperature, catalyst loading, and solvent polarity. For example, molybdenum hexacarbonyl (Mo(CO)₆) has been shown to optimize epoxidation reactions in similar systems by balancing substrate conversion and selectivity . Additionally, dynamic low-temperature NMR can monitor intermediate formation to refine reaction conditions .

Q. What characterization techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm stereochemistry and functional groups. Low-temperature NMR can resolve dynamic conformational equilibria, as demonstrated in studies of axial/equatorial tert-butyl conformers .

- X-ray Crystallography : Employ SHELX software for structure refinement, particularly for resolving hydrogen-bonding networks and chiral centers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling This compound?

- Methodology :

- Storage : Keep in sealed containers at room temperature, away from heat and ignition sources .

- Exposure Control : Use fume hoods, eye protection, and nitrile gloves. In case of spills, collect residues with inert absorbents and dispose via certified waste management .

- Stability : Avoid strong acids/bases and oxidizing agents to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.